

A Comparative Spectroscopic Guide to 4-Iodobenzo[d]isoxazole and its Positional Isomers

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Compound of Interest

Compound Name: 4-Iodobenzo[d]isoxazole

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The unequivocal identification of positional isomers is a critical step in chemical synthesis and drug development. Benzo[d]isoxazole and its derivatives are prevalent scaffolds in medicinal chemistry, making the precise characterization of substituted analogues essential. This guide provides a comparative analysis of the key spectroscopic features of **4-iodobenzo[d]isoxazole** and its isomers (5-iodo, 6-iodo, and 7-iodo).

Due to the limited availability of published experimental spectra for all four specific isomers, this guide utilizes established spectroscopic principles to predict the distinguishing features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These predictions serve as a valuable reference for researchers in the identification and characterization of these compounds.

Predicted Spectroscopic Data Comparison

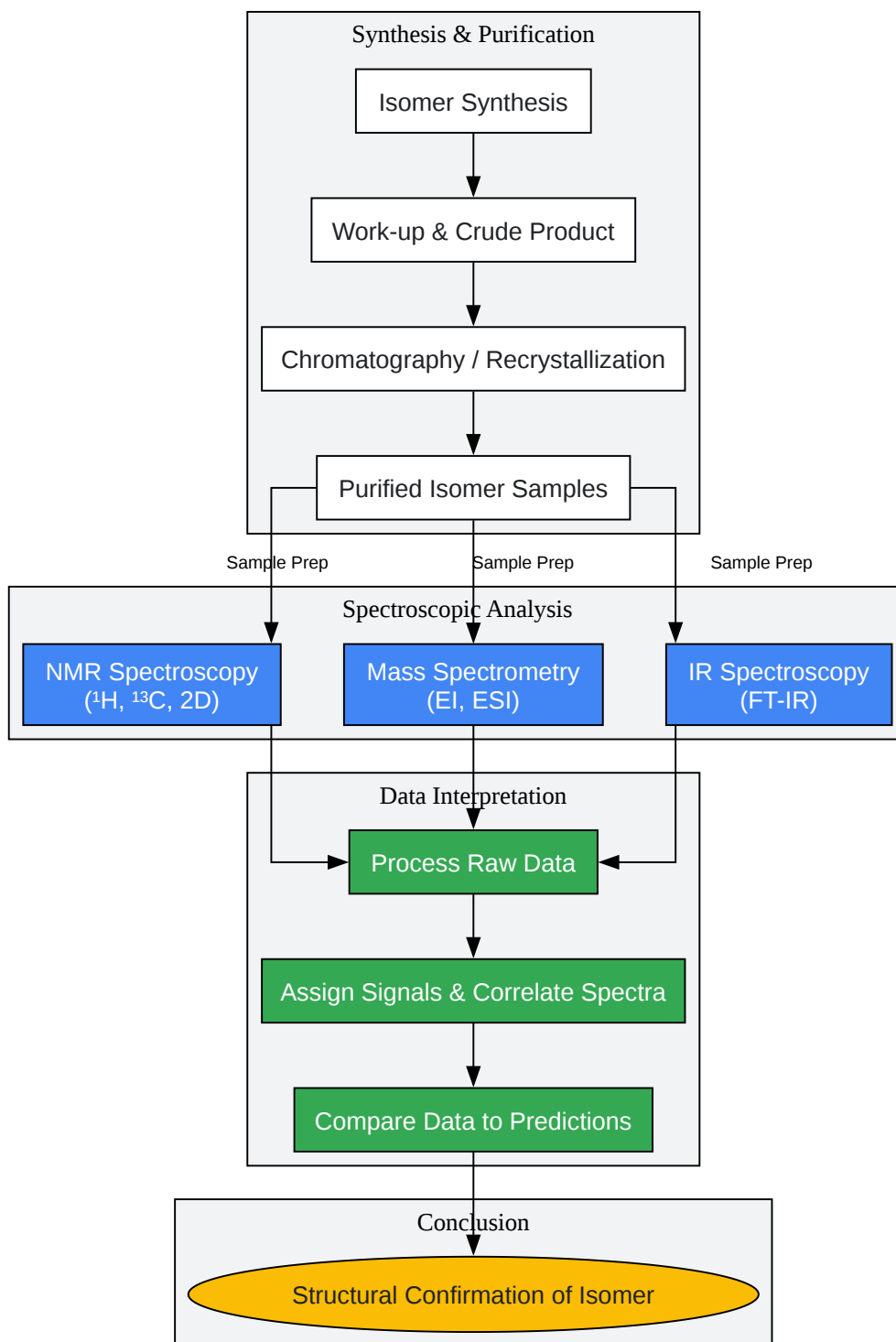
The following table summarizes the expected quantitative data for the isomers of iodobenzo[d]isoxazole. The primary distinguishing features are anticipated in the ^1H NMR spectra, where the substitution pattern creates unique chemical shifts and spin-spin coupling patterns for the aromatic protons.

Spectroscopic Feature	4-Iodobenzo[d]isoxazole	5-Iodobenzo[d]isoxazole	6-Iodobenzo[d]isoxazole	7-Iodobenzo[d]isoxazole
Molecular Formula	C ₇ H ₄ INO	C ₇ H ₄ INO	C ₇ H ₄ INO	C ₇ H ₄ INO
Molecular Weight	245.02 g/mol	245.02 g/mol	245.02 g/mol	245.02 g/mol
Mass Spec (EI-MS)	M ⁺ peak at m/z 245	M ⁺ peak at m/z 245	M ⁺ peak at m/z 245	M ⁺ peak at m/z 245
¹ H NMR (Aromatic)	H5: ~7.8 ppm (dd) H6: ~7.2 ppm (t) H7: ~8.0 ppm (dd)	H4: ~8.1 ppm (d) H6: ~7.9 ppm (dd) H7: ~7.5 ppm (d)	H4: ~7.7 ppm (d) H5: ~7.6 ppm (dd) H7: ~8.2 ppm (d)	H4: ~7.6 ppm (d) H5: ~7.3 ppm (t) H6: ~7.9 ppm (d)
¹³ C NMR	7 signals. C4 expected to be significantly shielded (~95-105 ppm).	7 signals. C5 expected to be significantly shielded (~95-105 ppm).	7 signals. C6 expected to be significantly shielded (~95-105 ppm).	7 signals. C7 expected to be significantly shielded (~95-105 ppm).
IR (cm ⁻¹)	~3100 (Ar C-H), ~1610 (C=N), ~1580, 1450 (Ar C=C), ~1100 (N-O), ~600-500 (C-I)	~3100 (Ar C-H), ~1610 (C=N), ~1580, 1450 (Ar C=C), ~1100 (N-O), ~600-500 (C-I)	~3100 (Ar C-H), ~1610 (C=N), ~1580, 1450 (Ar C=C), ~1100 (N-O), ~600-500 (C-I)	~3100 (Ar C-H), ~1610 (C=N), ~1580, 1450 (Ar C=C), ~1100 (N-O), ~600-500 (C-I)

Note: Predicted NMR chemical shifts (ppm) are relative to TMS and can vary based on solvent and experimental conditions. Coupling patterns are described as d (doublet), t (triplet), and dd (doublet of doublets).

Visualized Workflow for Isomer Characterization

The following diagram illustrates the typical experimental workflow for the synthesis, purification, and comparative spectroscopic analysis of chemical isomers.



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Caption: Workflow for the characterization of chemical isomers.

Experimental Protocols

The following sections detail generalized experimental protocols for the spectroscopic analysis of iodo-substituted benzo[d]isoxazole isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for distinguishing positional isomers of this class.^[1] One-dimensional (^1H , ^{13}C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are crucial for unambiguous structural assignment.

- **Sample Preparation:** Dissolve 5-10 mg of the purified solid isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to achieve high-resolution spectra.^[2]
- **Instrumentation:** Data acquisition is typically performed on a 400 MHz or higher field NMR spectrometer.^{[2][3]}
- **^1H NMR Acquisition:**
 - **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30') is used.
 - **Parameters:** Acquire 16 to 32 scans ($\text{nt}=16$ or 32) with a relaxation delay (d1) of 1-2 seconds.^[4] The spectral width should be set to cover the range of aromatic and any aliphatic protons (typically 0-12 ppm).
 - **Referencing:** Spectra are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.^[2]
- **^{13}C NMR Acquisition:**
 - **Pulse Program:** A standard proton-decoupled ^{13}C experiment is used.
 - **Parameters:** A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ^{13}C .
 - **Techniques:** DEPT-135 experiments can be run to differentiate between CH , CH_2 , and CH_3 signals. 2D NMR experiments like HSQC (correlating carbons to directly attached

protons) and HMBC (correlating carbons to protons over 2-3 bonds) are essential for assigning quaternary carbons and confirming the overall structure.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. While the spectra of all four isomers are expected to be very similar, subtle differences in the "fingerprint" region ($1200\text{--}600\text{ cm}^{-1}$) may be observable.[5]

- Sample Preparation (Thin Solid Film):
 - Place a small amount (approx. 1-2 mg) of the solid sample in a small vial and dissolve it in a few drops of a volatile solvent like methylene chloride or acetone.[6]
 - Using a pipette, drop the solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[6]
 - Allow the solvent to fully evaporate, leaving a thin film of the solid compound on the plate. [6]
- Instrumentation and Acquisition:
 - Instrument: A Fourier Transform Infrared (FT-IR) spectrometer is used.[7]
 - Procedure: First, acquire a background spectrum of the empty sample compartment. Then, place the salt plate with the sample film in the instrument's sample holder and acquire the sample spectrum.[7]
 - Parameters: Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} over a range of $4000\text{--}400\text{ cm}^{-1}$. [7]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, confirming the elemental composition.

- Sample Introduction: Samples can be introduced directly via a solids probe or, if sufficiently volatile and thermally stable, through a Gas Chromatography (GC-MS) system.[8]

- Ionization Method (Electron Ionization - EI):
 - The sample is introduced into a high-vacuum source chamber.[9][10]
 - A high-energy electron beam (typically 70 eV) bombards the sample molecules.[9]
 - This bombardment ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M^+).[11][12]
- Mass Analysis and Detection:
 - The generated ions (the molecular ion and any fragments) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).[9][11]
 - The analyzer separates the ions based on their mass-to-charge ratio (m/z).[9]
 - A detector records the abundance of each ion, generating a mass spectrum. The peak corresponding to the intact radical cation is the molecular ion peak, which confirms the molecular weight of the isomer. For all iodobenzo[d]isoxazole isomers, this peak will appear at $m/z = 245$. [9][10]

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